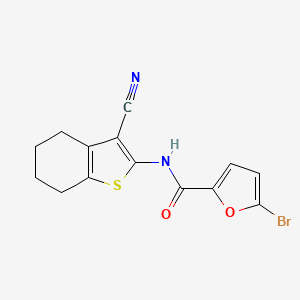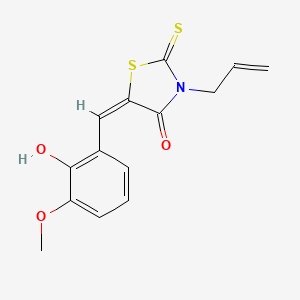![molecular formula C21H24N4O2S B5012749 N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5012749.png)
N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea, commonly known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU belongs to the class of thiadiazole urea compounds and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of BPTU is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. BPTU has been found to inhibit the activity of protein kinase C, which plays a key role in cell proliferation and survival. BPTU has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In addition, BPTU has been found to activate the peroxisome proliferator-activated receptor gamma, which plays a key role in the regulation of lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects
BPTU has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant activity, BPTU has been found to exhibit anti-hypertensive activity, making it a promising candidate for the treatment of hypertension. BPTU has also been found to exhibit anti-fibrotic activity, making it a potential candidate for the treatment of fibrotic diseases, such as liver fibrosis and pulmonary fibrosis.
实验室实验的优点和局限性
BPTU has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. BPTU also exhibits a range of biochemical and physiological effects, making it a versatile tool for studying a variety of biological processes. However, there are also some limitations to using BPTU in lab experiments. BPTU has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of BPTU is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of BPTU. One promising direction is the development of BPTU derivatives with improved potency and selectivity. Another direction is the study of the mechanism of action of BPTU, which could lead to the development of new drugs targeting the same pathways. Finally, the study of the pharmacokinetics and pharmacodynamics of BPTU could lead to the development of more effective dosing regimens for the compound.
合成方法
BPTU can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-sec-butylphenol with chloromethyl methyl ether, followed by the reaction of the resulting product with thiosemicarbazide. The resulting thiadiazole intermediate is then reacted with 4-methylphenyl isocyanate to yield BPTU. The synthesis of BPTU has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
科学研究应用
BPTU has been studied extensively for its potential applications in scientific research. One of the most promising applications of BPTU is in the field of cancer research. BPTU has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. BPTU has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, BPTU has been found to exhibit anti-inflammatory and anti-oxidant activity, making it a promising candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-[5-[(4-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-15(3)16-7-11-18(12-8-16)27-13-19-24-25-21(28-19)23-20(26)22-17-9-5-14(2)6-10-17/h5-12,15H,4,13H2,1-3H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFCNZZSHBCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5012713.png)
![N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5012719.png)
![benzyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5012728.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5012732.png)

![1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5012744.png)
![1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5012753.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5012758.png)
![N,N-dimethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5012766.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5012770.png)